molecular formula C7H4F3NO2 B13529311 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene

Cat. No.: B13529311
M. Wt: 191.11 g/mol
InChI Key: HJQYOICHMGAQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluoro group, and a nitro group

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as copper or nickel to facilitate the formation of the difluoromethyl group . Industrial production methods may involve continuous flow processes to ensure high yields and purity .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, nickel), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H4F3NO2. Its structure includes a difluoromethyl group, a fluoro group, and a nitro group attached to a benzene ring. This unique combination of substituents contributes to its potential biological activities, particularly in medicinal chemistry and drug development.

The compound's reactivity can be attributed to its functional groups. The difluoromethyl (-CF2H) and nitro (-NO2) groups are known to enhance metabolic stability and bioavailability, which are crucial for pharmaceutical applications. The presence of fluorine atoms often increases the potency and selectivity of compounds towards biological targets, including enzymes and receptors .

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities through interactions with macromolecules such as proteins and nucleic acids. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact mechanisms are still under investigation, but the compound's structural features indicate promising avenues for further research.

Case Studies and Research Findings

Research has shown that compounds similar to this compound exhibit significant biological activities. For instance, studies on fluorinated compounds have demonstrated their efficacy in inhibiting histone deacetylases (HDACs), which play a critical role in cancer progression. The introduction of fluorine into these compounds has been linked to increased potency against various cancer cell lines .

Table: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC7H4F3NO2Unique trifluoromethyl structure; potential HDAC inhibitor
4-(Difluoromethyl)-1-fluoro-2-nitrobenzeneC7H4F3NO2Similar structure; used in similar applications
4-Fluoro-2-nitrotolueneC7H6FNO2Lacks difluoromethyl group; different reactivity
3-Fluoro-4-nitrophenolC6H4FNO3Contains hydroxyl group; different biological activity
1-Fluoro-4-nitrobenzeneC6H4FNO2Lacks difluoromethyl; used in dye synthesis

Applications in Drug Development

The unique characteristics of this compound make it a candidate for further exploration in drug development. The compound's ability to modulate biological activity through its interactions with macromolecules positions it as a potential lead compound for new therapeutic agents targeting diseases such as cancer and other proliferative disorders .

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

1-(difluoromethyl)-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4F3NO2/c8-5-3-1-2-4(7(9)10)6(5)11(12)13/h1-3,7H

InChI Key

HJQYOICHMGAQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.